B220

描述

B220,也称为CD45R,是一种蛋白酪氨酸磷酸酶受体C型。它是B细胞表面的一种常见标志物,B细胞是一种在免疫反应中起着至关重要的作用的白细胞。This compound参与各种细胞过程,包括细胞信号传导、分化和免疫反应调节 .

科学研究应用

B220在科学研究中具有许多应用,特别是在免疫学和细胞生物学领域。它通常用作标志物来识别和分离各种实验环境中的B细胞。研究人员使用针对this compound的抗体来研究B细胞的发育、分化和功能 .

在医学上,this compound用于诊断测定中以识别某些类型的白血病和淋巴瘤,因为这些癌症通常涉及表达this compound的异常B细胞。此外,this compound用于流式细胞术,这是一种技术,可以根据细胞表面标志物分析细胞群 .

作用机制

B220通过其作为蛋白酪氨酸磷酸酶的作用发挥其作用。它去磷酸化目标蛋白上的特定酪氨酸残基,这可以激活或抑制信号通路。这种对信号通路的调节对于各种细胞过程至关重要,包括细胞生长、分化和免疫反应 .

This compound的分子靶标包括参与免疫反应的各种信号分子,例如激酶和其他磷酸酶。通过调节这些靶标的磷酸化状态,this compound在维持免疫稳态和防止自身免疫反应中发挥关键作用 .

生化分析

Biochemical Properties

B220 has shown good binding affinity to DNA, as evident from the high thermal stability of the this compound-DNA complex . The thermal stability of this complex depends on the type of substituents and side chains attached to the this compound nucleus and also the orientation of the side chain towards the GC rich minor groove of the DNA .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by disrupting processes vital for DNA replication . This disruption is predominantly due to the intercalation of this compound into the DNA helix .

Molecular Mechanism

The mechanism of action of this compound is predominantly through DNA intercalation . This intercalation disrupts vital processes for DNA replication, leading to its pharmacological effects . Despite having poor inhibitory activity on topoisomerase II enzyme, this compound has significant multidrug resistance (MDR) modulating activity .

Temporal Effects in Laboratory Settings

Over time, this compound shows changes in its effects in laboratory settings. Highly active this compound derivatives such as NCA0424 and 9-OH-B-220 have shown good binding affinity to DNA, as evident from the high thermal stability of the compound-DNA complex .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For example, 2,3-dimethyl-6-(2-dimethylaminoethyl)-6H-indolo[2,3-b]quinoxaline (a derivative of this compound) showed high activity against herpes simplex virus type 1, chickenpox virus, and cytomegalovirus .

Metabolic Pathways

It is known that this compound interacts with DNA, and this interaction is crucial for its pharmacological activities .

Transport and Distribution

It is known that this compound can intercalate into the DNA helix , suggesting that it can be transported to the nucleus of cells.

Subcellular Localization

The subcellular localization of this compound is predominantly in the nucleus due to its ability to intercalate into the DNA helix . This localization is crucial for its pharmacological activities .

准备方法

合成路线和反应条件: B220的制备通常涉及使用重组DNA技术。该过程包括将编码this compound的基因插入表达载体中,然后将其导入宿主细胞,例如大肠杆菌或哺乳动物细胞。宿主细胞在特定条件下培养以表达this compound蛋白,随后使用亲和层析等技术进行纯化 .

工业生产方法: 在工业环境中,this compound的生产涉及大规模发酵过程。宿主细胞在生物反应器中生长,其中温度、pH和营养供应等条件经过精心控制以优化蛋白质表达。在充分生长后,收获细胞,并使用工业规模层析系统提取和纯化this compound蛋白 .

化学反应分析

反应类型: B220可以发生各种化学反应,包括磷酸化和去磷酸化。这些反应对其在细胞信号传导中的作用至关重要。磷酸化涉及将磷酸基团添加到蛋白质中,而去磷酸化则涉及去除该基团 .

常用试剂和条件: this compound的磷酸化通常需要存在激酶,激酶是将磷酸基团从三磷酸腺苷(ATP)转移到蛋白质的酶。另一方面,去磷酸化需要磷酸酶,它们去除磷酸基团。这些反应通常在生理条件下发生,例如pH约为7.4和温度为37°C .

形成的主要产物: this compound磷酸化和去磷酸化形成的主要产物分别是该蛋白的磷酸化和去磷酸化形式。这些修饰可以改变蛋白质的活性及其与其他细胞成分的相互作用 .

相似化合物的比较

B220类似于其他蛋白酪氨酸磷酸酶,例如CD45和CD148。this compound在其表达模式和B细胞中的特定功能方面是独一无二的。虽然CD45在所有造血细胞中表达,但this compound主要存在于B细胞中,使其成为这些细胞的更特异性标志物 .

其他类似的化合物包括CD19和CD20,它们也是B细胞的表面标志物。 this compound在其作为磷酸酶的作用方面是独特的,而CD19和CD20参与B细胞信号传导和功能的不同方面 .

属性

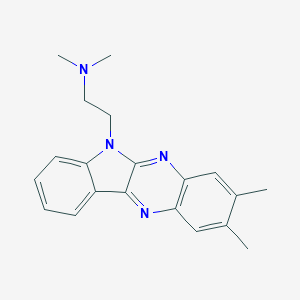

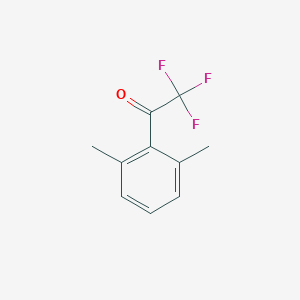

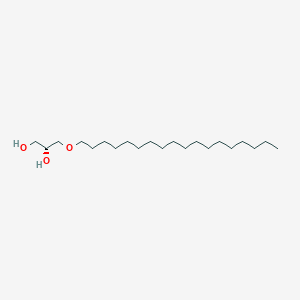

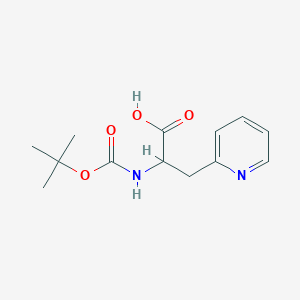

IUPAC Name |

2-(2,3-dimethylindolo[3,2-b]quinoxalin-6-yl)-N,N-dimethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4/c1-13-11-16-17(12-14(13)2)22-20-19(21-16)15-7-5-6-8-18(15)24(20)10-9-23(3)4/h5-8,11-12H,9-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPLSGFJELWCFTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N=C3C(=N2)C4=CC=CC=C4N3CCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40920692 | |

| Record name | 2-(2,3-Dimethyl-6H-indolo[2,3-b]quinoxalin-6-yl)-N,N-dimethylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40920692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112228-65-6 | |

| Record name | B 220 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112228656 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2,3-Dimethyl-6H-indolo[2,3-b]quinoxalin-6-yl)-N,N-dimethylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40920692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

ANone: B220, also known as CD45R, is the longest isoform of the CD45 protein, a transmembrane tyrosine phosphatase critical for signal transduction in immune cells. Though predominantly expressed on B cells, this compound is also found on subsets of T cells, NK cells, and dendritic cells, particularly in pathological contexts. Its expression pattern and functional roles make it a valuable marker for studying immune cell development, activation, and dysfunction in various disease models.

ANone: CD45 exists in multiple isoforms due to alternative splicing of exons 4, 5, and 6. this compound is unique as it includes all three exons, resulting in a 220-kDa protein. Other isoforms, such as CD45RA and CD45RO, differ in molecular weight and expression patterns, reflecting distinct roles in T cell development and activation.

A: this compound is expressed throughout B cell development, from early precursors in the bone marrow to mature B cells in peripheral lymphoid organs. Studies indicate a role for this compound in regulating B cell signaling, proliferation, and survival. [ [] , [] ]

A: this compound expression on non-B cells is often associated with specific activation states or pathological conditions. For example, activated T cells [ [] ], certain NK cell subsets [ [] ], and plasmacytoid dendritic cells [ [] ] express this compound. In autoimmune-prone MRL/lpr mice, a large population of unusual CD4-CD8- double negative T cells express this compound, contributing to the pathogenesis of their lupus-like disease. [ [] , [] , [] ]

A: In MRL/lpr mice, this compound+ DN T cells exhibit altered signaling, cytokine production, and survival, contributing to the development of autoimmunity. These cells are resistant to Fas-mediated apoptosis, leading to their accumulation and a breakdown in self-tolerance. [ [] , [] ]

A: Studies suggest that this compound expression on T cells may be a transient event associated with apoptosis. Activated T cells up-regulate this compound before undergoing apoptosis, suggesting a potential role in regulating cell death pathways. [ [] , [] ]

A: Yes, this compound expression can be modulated by various factors, including cytokines, cellular activation, and disease states. For instance, estrogen deficiency leads to increased this compound+ B cell precursors in the bone marrow. [ [] ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,1'-(Bicyclo[1.1.1]pentane-1,3-diyl)diethanone](/img/structure/B54048.png)